molecular formula C14H20N2O4S B2901537 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1903165-27-4

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Cat. No.: B2901537
CAS No.: 1903165-27-4
M. Wt: 312.38
InChI Key: MJMOPRGNIBWBFG-UHFFFAOYSA-N
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Description

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a furan ring, a piperazine ring, and a thiopyran ring with a sulfone group. The intricate structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Piperazine Ring: Piperazine is typically synthesized by the hydrogenation of pyrazine or through the reaction of ethylenediamine with dihaloalkanes.

    Preparation of the Thiopyran Ring: The thiopyran ring can be formed by the cyclization of thioethers with aldehydes or ketones.

    Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing the thiopyran ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The final step involves coupling the furan, piperazine, and thiopyran rings through various condensation reactions, often using coupling agents like EDCI or DCC.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can be compared with other compounds that have similar functional groups:

    (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

    (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(benzofuran-2-yl)methanone: The presence of a benzofuran ring introduces additional aromaticity, potentially affecting the compound’s reactivity and interactions.

    (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone: The pyridine ring can participate in different types of chemical reactions compared to the furan ring, influencing the compound’s overall behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-14(13-2-1-9-20-13)16-7-5-15(6-8-16)12-3-10-21(18,19)11-4-12/h1-2,9,12H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMOPRGNIBWBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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